molecular formula C21H27N3O3 B6429230 N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-4-phenyloxane-4-carboxamide CAS No. 1705927-05-4

N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-4-phenyloxane-4-carboxamide

Cat. No. B6429230
CAS RN: 1705927-05-4
M. Wt: 369.5 g/mol
InChI Key: CSVVMFXXZOGWCR-UHFFFAOYSA-N
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Description

N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-4-phenyloxane-4-carboxamide (N-OPPC) is a newly synthesized compound that has been studied for its potential applications in a variety of scientific research fields. This compound has been found to have a wide range of biochemical and physiological effects, and its synthesis method has been well-studied.

Scientific Research Applications

N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-4-phenyloxane-4-carboxamide has been studied for its potential applications in a variety of scientific research fields. For example, it has been used in the study of the mechanism of action of drugs and their effects on cell signaling pathways. It has also been used in the study of enzyme inhibition and the regulation of gene expression. Furthermore, N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-4-phenyloxane-4-carboxamide has been studied for its potential applications in the field of cancer research, as it has been found to have anti-tumor properties.

Mechanism of Action

The exact mechanism of action of N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-4-phenyloxane-4-carboxamide is not yet fully understood. However, it has been suggested that N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-4-phenyloxane-4-carboxamide may act by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2). In addition, it has been proposed that N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-4-phenyloxane-4-carboxamide may also act by blocking the activity of certain receptors, such as the estrogen receptor.
Biochemical and Physiological Effects
N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-4-phenyloxane-4-carboxamide has been found to have a wide range of biochemical and physiological effects. For example, it has been found to have anti-inflammatory, anti-oxidant, and anti-cancer properties. In addition, it has been found to have a positive effect on the regulation of gene expression and the modulation of cell signaling pathways.

Advantages and Limitations for Lab Experiments

N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-4-phenyloxane-4-carboxamide has several advantages when used in laboratory experiments. For example, it is relatively easy to synthesize and is readily available. In addition, it is stable and can be stored for long periods of time. However, N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-4-phenyloxane-4-carboxamide also has some limitations. For instance, it has a relatively short half-life and is rapidly metabolized by the body.

Future Directions

The potential future directions for N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-4-phenyloxane-4-carboxamide research include further exploration of its mechanism of action, its potential applications in cancer research, and its potential use in the development of novel drugs. In addition, further research could be conducted to explore the potential therapeutic benefits of N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-4-phenyloxane-4-carboxamide in various diseases and conditions. Finally, further research could be conducted to explore the potential of N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-4-phenyloxane-4-carboxamide as an adjuvant therapy for other drugs.

Synthesis Methods

N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-4-phenyloxane-4-carboxamide can be synthesized via a two-step reaction. The first step involves the reaction of 4-hydroxybenzaldehyde with 1-methyl-1H-pyrazol-4-yl methanol, which yields an intermediate product. This intermediate product is then reacted with oxalyl chloride in the presence of a base to yield N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-4-phenyloxane-4-carboxamide as the final product.

properties

IUPAC Name

N-[1-(oxan-4-ylmethyl)pyrazol-4-yl]-4-phenyloxane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O3/c25-20(21(8-12-27-13-9-21)18-4-2-1-3-5-18)23-19-14-22-24(16-19)15-17-6-10-26-11-7-17/h1-5,14,16-17H,6-13,15H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSVVMFXXZOGWCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1CN2C=C(C=N2)NC(=O)C3(CCOCC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-4-phenyloxane-4-carboxamide

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